SMU-B
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Overview
Description
SMU-B is a highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor.
Scientific Research Applications
1. Analytical Chemistry Education
SMU-B's application extends to the field of analytical chemistry education. A study conducted at Poltekkes Kemenkes Semarang focused on increasing the knowledge of analytical chemistry subjects among students with a background in IPS Prodi DIII Nutrition. This research highlighted the importance of intensive counseling and special treatment to improve students' understanding of analytical chemistry, which is a crucial component in various scientific subjects and skills (Iriyanti, Soesanto, & Surati, 2013).
2. Stanford Microarray Database
The Stanford Microarray Database (SMD) represents another application area for this compound. SMD serves as a vital tool for researchers, providing unrestricted access to microarray data. It supports various microarray platforms and data formats, enhancing research capabilities in genomics and other related fields (Ball et al., 2004).
3. Cytochrome P450 Metabolic Profiling
This compound has been studied for its metabolic traits in the context of drug development, specifically as a novel small molecule tyrosine kinase inhibitor. This research is crucial in understanding the pharmacokinetics of new therapeutic agents (Jiang et al., 2020).
Properties
CAS No. |
1253286-90-6 |
---|---|
Molecular Formula |
C26H25Cl2FN4O2 |
Molecular Weight |
515.41 |
IUPAC Name |
6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methyl-spiro[3H-indoline-3,4'-piperidin]-2(1H)-one |
InChI |
InChI=1S/C26H25Cl2FN4O2/c1-14(22-18(27)5-6-19(29)23(22)28)35-21-12-16(13-31-24(21)30)15-3-4-17-20(11-15)32-25(34)26(17)7-9-33(2)10-8-26/h3-6,11-14H,7-10H2,1-2H3,(H2,30,31)(H,32,34)/t14-/m1/s1 |
InChI Key |
PIRWRQQYRXWTII-CQSZACIVSA-N |
SMILES |
O=C1NC2=C(C=CC(C3=CC(O[C@@H](C4=C(Cl)C=CC(F)=C4Cl)C)=C(N)N=C3)=C2)C15CCN(C)CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMU-B; SMU B; SMUB; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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